(R)-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
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Overview
Description
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an allyloxy group, a phenoxy group, and a hydroxypropyl group, all attached to an isopropylammonium chloride moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride typically involves a multi-step process. The initial step often includes the preparation of the allyloxyphenol intermediate. This intermediate is then reacted with an appropriate epoxide under basic conditions to form the hydroxypropyl derivative. The final step involves the quaternization of the amine group with isopropyl chloride to yield the desired ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The allyloxy group can be reduced to an alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of ®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group may facilitate its binding to hydrophilic sites, while the phenoxy and allyloxy groups may interact with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-(3-(2-(Methoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- ®-(3-(2-(Ethoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- ®-(3-(2-(Propoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
Uniqueness
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Properties
CAS No. |
29208-41-1 |
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Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/t13-;/m1./s1 |
InChI Key |
COAJXCLTPGGDAJ-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1OCC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Origin of Product |
United States |
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